molecular formula C21H18ClN7O B2754162 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea CAS No. 1170290-67-1

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea

Cat. No. B2754162
CAS RN: 1170290-67-1
M. Wt: 419.87
InChI Key: ZRDYONKWTSEECF-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C21H18ClN7O and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea, due to its complex structure, has been a subject of various synthesis and structural analysis studies. Researchers have focused on the crystal structure of related compounds, revealing significant interactions such as hydrogen bonding, which contributes to their stability and reactivity. For example, the study of the crystal structure of azimsulfuron, a compound with a similar urea linkage, highlighted the role of N—H⋯O hydrogen bonds in forming stable crystal structures (Jeon et al., 2015).

Antimicrobial and Antibacterial Activities

Compounds containing the urea moiety have been synthesized for their potential use as antimicrobial and antibacterial agents. The synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial application is an area of interest. Such compounds have been tested for their antibacterial activity, with several showing high effectiveness (Azab et al., 2013).

Anticancer Activities

The exploration of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea derivatives for anticancer activities has been a significant research focus. Studies have demonstrated the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, some of which exhibited potent inhibitory activity against specific cancer cell lines, indicating their potential as anticancer agents (Li et al., 2016).

Enhancement of Adventitious Rooting

Urea derivatives have also been investigated for their cytokinin-like activity and their ability to enhance adventitious rooting. Research in this area aims at identifying urea compounds that can be used in plant morphogenesis studies, potentially improving agricultural practices (Ricci & Bertoletti, 2009).

Antioxidant Activities

The synthesis and evaluation of antioxidant activities of certain urea derivatives have also been conducted, with some compounds showing potential as antioxidants. This suggests their applicability in preventing oxidative stress-related diseases (George et al., 2010).

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O/c1-14-3-8-18(17(22)11-14)28-21(30)27-16-6-4-15(5-7-16)26-19-12-20(24-13-23-19)29-10-2-9-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYONKWTSEECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea

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